molecular formula C9H14O B14399539 4-Methyl-2-(propan-2-ylidene)pent-4-enal CAS No. 89502-57-8

4-Methyl-2-(propan-2-ylidene)pent-4-enal

Cat. No.: B14399539
CAS No.: 89502-57-8
M. Wt: 138.21 g/mol
InChI Key: JSLKTLPHMFWGJS-UHFFFAOYSA-N
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Description

4-Methyl-2-(propan-2-ylidene)pent-4-enal is an organic compound with the molecular formula C9H14O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its unique structure, which includes a double bond and a methyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(propan-2-ylidene)pent-4-enal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde or ketone with an alpha-hydrogen reacts with another carbonyl compound in the presence of a base. For instance, the reaction between 4-methylpent-3-en-2-one and propanal under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and the choice of catalyst, are carefully controlled to maximize efficiency. Common catalysts include sodium hydroxide or other strong bases.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(propan-2-ylidene)pent-4-enal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position, due to the presence of the double bond and the electron-withdrawing aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methyl-2-(propan-2-ylidene)pent-4-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(propan-2-ylidene)pent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond and methyl group also contribute to its reactivity, allowing it to participate in various chemical pathways. These interactions can lead to changes in cellular processes, making it a compound of interest in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpent-3-en-2-one: Similar structure but lacks the aldehyde group.

    2-Methyl-2-pentenal: Similar structure with a different position of the double bond and methyl group.

    3-Methyl-2-butenal: Similar structure but with a shorter carbon chain.

Uniqueness

4-Methyl-2-(propan-2-ylidene)pent-4-enal is unique due to the combination of its aldehyde group, double bond, and methyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

89502-57-8

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4-methyl-2-propan-2-ylidenepent-4-enal

InChI

InChI=1S/C9H14O/c1-7(2)5-9(6-10)8(3)4/h6H,1,5H2,2-4H3

InChI Key

JSLKTLPHMFWGJS-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CC(=C)C)C=O)C

Origin of Product

United States

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